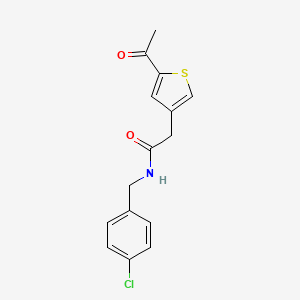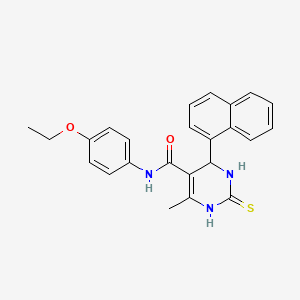
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, also known as CAY10650, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.
Mécanisme D'action
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is a serine/threonine kinase that regulates the activity of various proteins involved in cell growth, proliferation, and survival. By inhibiting CK2, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has several advantages for lab experiments, including its potency, specificity, and availability. It is a highly specific inhibitor of CK2 and has been extensively characterized in various cellular and animal models. However, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has some limitations, such as its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, including the identification of its downstream targets and the development of more potent and selective inhibitors. Moreover, the combination of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Additionally, the use of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide in animal models could provide valuable insights into its pharmacokinetics and toxicity profiles.
Méthodes De Synthèse
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with acryloyl chloride, followed by the reaction with 3-methoxypropylamine and cyanogen bromide. The final product can be obtained through purification and characterization using various techniques, such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been extensively used in scientific research as a potent inhibitor of CK2. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to induce apoptosis in cancer cells by targeting CK2-mediated signaling pathways. Additionally, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been used in the study of other cellular processes, such as inflammation, angiogenesis, and autophagy.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-8-4-7-18-16(20)12(10-17)9-13-11-19-15-6-3-2-5-14(13)15/h2-3,5-6,9,11,19H,4,7-8H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEZIBJNCSDDMP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)

![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)


![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)


![isopropyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5155939.png)